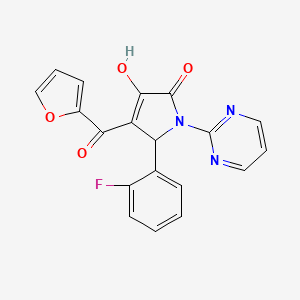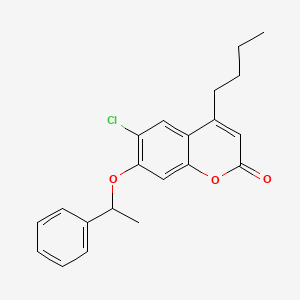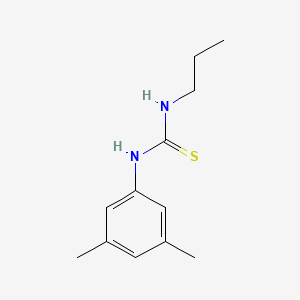
1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenyl-1H-imidazole
Descripción general
Descripción
1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenyl-1H-imidazole, also known as DMPI, is a small molecule inhibitor that has been studied for its potential in the treatment of various diseases. DMPI has shown promising results in preclinical studies, and its unique structure makes it a valuable tool for scientific research.
Mecanismo De Acción
1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenyl-1H-imidazole works by inhibiting the activity of a specific protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by this compound leads to a reduction in the activity of downstream signaling pathways, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of beta-amyloid aggregation. This compound has also been shown to affect the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenyl-1H-imidazole's unique structure and mechanism of action make it a valuable tool for scientific research. However, like any experimental tool, this compound has its limitations. This compound can be difficult to synthesize, and its potency can vary depending on the cell type and experimental conditions. Additionally, this compound's effects on GSK-3β can be complex, and further studies are needed to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenyl-1H-imidazole. One potential area of research is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Another potential area of research is the investigation of this compound's effects on other diseases and cellular processes. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.
Aplicaciones Científicas De Investigación
1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenyl-1H-imidazole has been studied for its potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound has also been studied for its potential in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
Propiedades
IUPAC Name |
1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-12-21(26-3)17(2)11-20(16)23-22(18-7-5-4-6-8-18)24-15-25(23)13-19-14-27-9-10-28-19/h4-8,11-12,15,19H,9-10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUKTDNTCHTQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C2=C(N=CN2CC3COCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-methylphenyl)-3-oxopropanamide](/img/structure/B3988429.png)
![N-(3,4-difluorophenyl)-1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinamine](/img/structure/B3988448.png)
![5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3988451.png)
![3,4-dihydro-2H,6H,7H-chromeno[2',3':4,5]pyrimido[2,1-b][1,3]thiazine-6,7-dione](/img/structure/B3988471.png)
![methyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988482.png)
![2-{benzyl[(4-chlorophenyl)thio]amino}pyridine](/img/structure/B3988488.png)
![7-[(3-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3988490.png)
![5-(4-chlorophenyl)-7-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3988498.png)



![2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B3988517.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3988518.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3988520.png)